molecular formula C14H24O2 B12552279 Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- CAS No. 834900-51-5

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-

Cat. No.: B12552279
CAS No.: 834900-51-5
M. Wt: 224.34 g/mol
InChI Key: MQWYLBRSVPXGRY-UHFFFAOYSA-N
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Description

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is a chemical compound with the molecular formula C13H22O2. It is also known by its synonym, 2,2-Dimethyl-6-pivaloylcyclohexan-1-one . This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a pivaloyl group and multiple methyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- typically involves the reaction of cyclohexanone with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects on cellular pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for unique reactivity and interactions in chemical and biological systems, making it valuable for various applications .

Biological Activity

Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- (CAS Number: 834900-51-5) is a ketone derivative with potential biological activities. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is C14H24O2. Its structure can be represented as follows:

Cyclohexanone structure C6H10O+C8H14O\text{Cyclohexanone structure }\quad \text{C}_6\text{H}_{10}\text{O}+\text{C}_{8}\text{H}_{14}\text{O}

This compound features a cyclohexanone core with a branched alkyl chain that contributes to its unique biological activity.

Anticancer Properties

Research has indicated that cyclohexanone derivatives can exhibit anticancer properties. A study focused on related compounds demonstrated moderate cytotoxicity against various cancer cell lines, including non-small-cell lung carcinoma (NSCLC) and P388 cell lines. The IC50 values for these compounds were reported around 11.26 μg/mL for NSCLC-N6 cells and 15.26 μg/mL for P388 cells .

The mechanism by which cyclohexanone derivatives exert their anticancer effects may involve the inhibition of cell cycle progression. Flow cytometry assays revealed that certain derivatives induce G1 phase cell cycle arrest, suggesting that they may inhibit enzymes responsible for cell proliferation or promote terminal differentiation .

Study on Cyclohexanone Derivatives

A comprehensive study examined various cyclohexanone derivatives, including the compound . The researchers conducted high-throughput screening to assess the biological activity of these compounds against several cancer types. The findings indicated a significant correlation between structural modifications and biological efficacy, highlighting the importance of specific functional groups in enhancing anticancer activity .

Compound Cell Line IC50 (μg/mL)
Cyclohexanone Derivative ANSCLC-N611.26
Cyclohexanone Derivative BP38815.26
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-TBDTBD

Properties

CAS No.

834900-51-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

6-(2,2-dimethylpropanoyl)-2,2,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C14H24O2/c1-9-7-8-14(5,6)12(16)10(9)11(15)13(2,3)4/h9-10H,7-8H2,1-6H3

InChI Key

MQWYLBRSVPXGRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)C(C)(C)C)(C)C

Origin of Product

United States

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